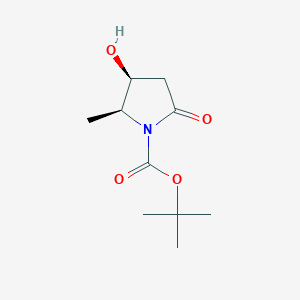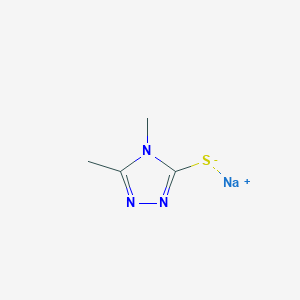
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one
Übersicht
Beschreibung
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one (MPTPA) is an organic compound that has been used in scientific research for a variety of applications. It has been studied for its potential use as a drug, as well as its potential as an industrial starting material. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
The compound, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one, falls under the broader class of thiazole derivatives. Thiazoles are recognized for their synthesis utility and presence in various bioactive molecules. The distinct methine center in the thiazole ring makes these compounds pivotal in medicinal chemistry. Thiazoles and their derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, antiallergic, antidiabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The structural versatility of thiazole compounds allows for extensive modification and optimization, making them significant in drug discovery and development (Bhat & Belagali, 2020).
Role in Heterocycle Synthesis
Thiazole derivatives serve as key intermediates in the synthesis of diverse heterocyclic compounds. For instance, the reactivity of specific thiazole derivatives makes them valuable building blocks for creating a wide variety of heterocyclic structures, such as pyrazolo-imidazoles, spiropyridines, and spiropyrroles. This versatility in heterocycle synthesis is crucial for the creation of complex molecules with potential therapeutic applications (Gomaa & Ali, 2020).
Fluorescent Dye Applications
Certain thiazole derivatives are noted for their binding affinity to DNA, specifically to the minor groove of double-stranded DNA with a preference for AT-rich sequences. This property is exploited in the use of these compounds as fluorescent DNA stains, facilitating various biological applications, including chromosome and nuclear staining, and analysis of nuclear DNA content values through flow cytometry (Issar & Kakkar, 2013).
Pharmacological Importance
The thiazole nucleus and its functionalized analogs, such as glitazones and rhodanines, are of great pharmacological significance. These compounds are present in commercial pharmaceuticals and demonstrate potential activities against various diseases. Studies emphasize their promising future in medicinal chemistry, owing to their structural and biological properties. The synthesis methodologies for these compounds have evolved, including green chemistry approaches, highlighting their environmental and pharmacological relevance (Santos et al., 2018).
Antibacterial and Antifungal Applications
Thiazole derivatives have been reported to exhibit antibacterial and antifungal properties. For example, certain compounds are shown to possess antifungal pharmacophore sites, which play a significant role in their biological activity against specific fungal pathogens. This aspect underlines the importance of understanding the structure-activity relationship to optimize the therapeutic potential of these compounds (Kaddouri et al., 2022).
Eigenschaften
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-19(25-20(22-15)17-10-6-3-7-11-17)18(23)12-13-21-24-14-16-8-4-2-5-9-16/h2-13,21H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZWZUAPKBBBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CNOCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid](/img/structure/B1413530.png)






![3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride](/img/structure/B1413541.png)
![6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B1413543.png)
![3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B1413545.png)

